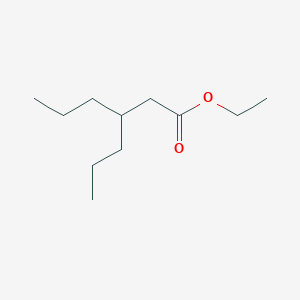

Ethyl 3-propylhexanoate

説明

Ethyl 3-propylhexanoate is a chemical compound that shares the same chemical formula with other esters such as methyl octanoate, ethyl heptanoate, butyl pentanoate, etc. because they all have the same total carbon chain length .

Synthesis Analysis

Ethyl 3-propylhexanoate is formed by the condensation reaction (esterification) of propanol and hexanoic acid. The hydroxyl group from the propanol reacts with the hydroxyl group from the hexanoic acid to produce water and leave an oxygen that the parent acid and alcohol chains bond to, creating the ester .Molecular Structure Analysis

The molecular weight of Ethyl 3-propylhexanoate is 186.29. Its IUPAC name is ethyl 3-propylhexanoate and its InChI Code is 1S/C11H22O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h10H,4-9H2,1-3H3 .Chemical Reactions Analysis

The esterification process that forms Ethyl 3-propylhexanoate can also be reversed (hydrolysis) to get propanol and hexanoic acid back from Ethyl 3-propylhexanoate. This reaction occurs between the ester and water in the presence of a dilute acid catalyst and heat .科学的研究の応用

Catalytic Applications

- Iron(III) 2-ethylhexanoate as a catalyst : Iron(III) 2-ethylhexanoate has been used as a novel, mild Lewis acid catalyst for the stereoselective Diels–Alder reaction, producing cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid ethyl esters with high diastereoisomeric excesses (D. Gorman & I. Tomlinson, 1998). This suggests that Ethyl 3-propylhexanoate could potentially serve as a Lewis acid catalyst in similar stereoselective organic reactions.

Synthesis and Chemical Production

- Cascade engineered synthesis using metal oxides : A study on the cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal showcases the use of trifunctional mixed metal oxide catalysts (Saurabh C. Patankar & G. Yadav, 2017). Ethyl 3-propylhexanoate might find applications in the synthesis of complex organic molecules or intermediates through cascade reactions facilitated by metal oxide catalysts.

Materials Science

- Metal 2-ethylhexanoates in materials science : Metal 2-ethylhexanoates, with properties similar to what Ethyl 3-propylhexanoate might exhibit, find wide applications as metal-organic precursors in materials science, including in the synthesis of nanomaterials and as catalysts in polymerization processes (Shashank Mishra, S. Daniele, & L. Hubert-Pfalzgraf, 2007). This indicates potential for Ethyl 3-propylhexanoate in the development of new materials and in industrial catalytic processes.

Sustainability in Chemical Processes

- Sustainability metrics in alcohol production : The analysis of sustainability metrics in the catalytic production of higher alcohols from ethanol, using 2-ethyl-1-hexanol as an example, highlights the importance of sustainable process development in the chemical industry (Akshay D. Patel et al., 2015). Ethyl 3-propylhexanoate could be examined under similar sustainability frameworks to evaluate its environmental impact and efficiency in production processes.

作用機序

As an ester, Ethyl 3-propylhexanoate is generally used for replicating the scents or flavors of fruit such as blackberry and pineapple, then is added to things such as food or perfume. It also has the use as a solvent for polar organic compounds .

Due to the length of the carbon chain in this molecule, there are only minor van der Waals forces acting upon it, which is why Ethyl 3-propylhexanoate appears as a liquid and not a solid .

特性

IUPAC Name |

ethyl 3-propylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNVKXONAXUALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-propylhexanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)

![4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1489873.png)

![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)